

2-Bromobutanenitrile NMR spectroscopy

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Compound Focus: 2-Bromobutanenitrile

CAS No.: 41929-78-6

Cat. No.: S1921756

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Basic Molecular Information

The table below summarizes the available identifying information for **2-Bromobutanenitrile**:

Property	Value
Molecular Formula	C ₄ H ₆ BrN [1]
Average Mass	148.003 Da [1]
Monoisotopic Mass	146.968361 Da [1]
ChemSpider ID	11539614 [1]
CAS Number	41929-78-6 [1]

Experimental NMR Protocol Overview

In the absence of specific spectra for **2-Bromobutanenitrile**, here is a general protocol for comprehensive NMR characterization that researchers would typically employ.

1. Sample Preparation

- Dissolve approximately 20-30 mg of the purified **2-Bromobutanenitrile** compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a clean, dry 5 mm NMR tube for analysis.

2. Data Acquisition The following suite of 1D and 2D NMR experiments is essential for full signal assignment and structure verification [2]:

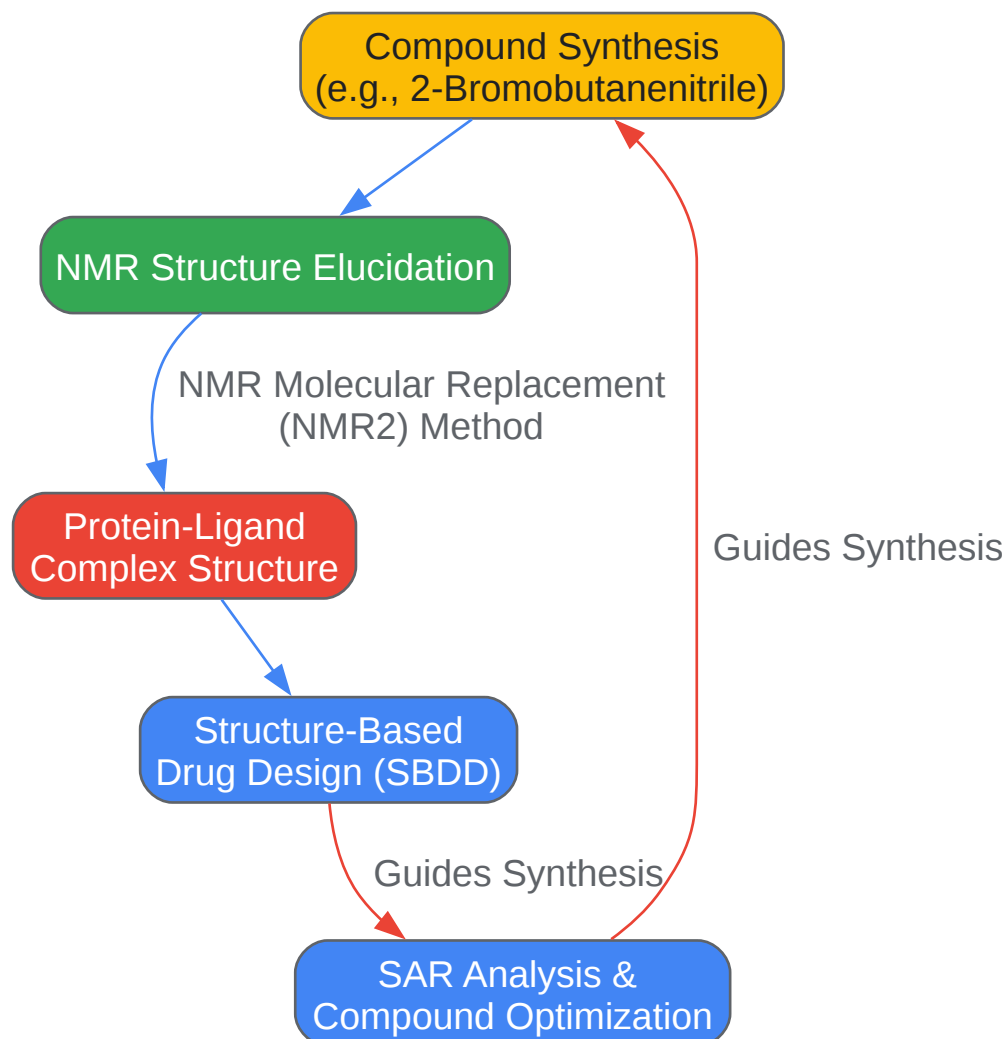
- **¹H NMR:** To identify the number of unique proton environments, their chemical shifts, integration (number of protons), and multiplicity (splitting patterns).
- **¹³C NMR:** To determine the number of unique carbon environments and their chemical shifts. The **DEPT-135** experiment should be used to distinguish between CH₃/CH (positive signals) and CH₂ (negative signals) groups, while quaternary carbons (C) are absent.
- **COSY (CORrelation SpectroscopY):** A homonuclear 2D experiment that identifies protons which are coupled to each other through 2-3 bonds (e.g., H-C-C-H) [2].
- **HSQC (Heteronuclear Single Quantum Coherence):** A heteronuclear 2D experiment that provides a direct correlation between each proton and the carbon atom to which it is directly bonded. This is crucial for assigning CH, CH₂, and CH₃ groups [2].
- **HMBC (Heteronuclear Multiple Bond Correlation):** A heteronuclear 2D experiment that shows correlations between protons and carbons that are 2-4 bonds apart. This is critical for connecting molecular fragments through quaternary carbons and heteroatoms, and is particularly important for confirming the connectivity to the nitrile carbon [2].

3. Data Processing and Analysis

- Process all FIDs (Free Induction Decays) with appropriate window functions to enhance signal-to-noise or resolution.
- Analyze 1D spectra for chemical shifts, coupling constants, and integration.
- Use 2D spectra to establish the connectivity between all protons and carbons, leading to the full assignment of the structure.

NMR in Drug Discovery Workflows

The following diagram illustrates the role of comprehensive NMR characterization, as would be used for a compound like **2-Bromobutanenitrile**, within a broader structure-based drug discovery pipeline. This workflow highlights how NMR-derived structures can inform medicinal chemistry [3].



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The workflow shows how a technique like **NMR Molecular Replacement (NMR2)** can bypass the need for full protein resonance assignments, using existing protein structures and sparse NOE data to rapidly generate protein-ligand complex models for SBDD [3].

How to Proceed with Characterization

For researchers requiring the NMR data for **2-Bromobutanenitrile**, I suggest the following steps:

- **Consult Specialized Databases:** Search commercial spectral databases from suppliers or paid academic platforms, which often have more extensive collections.
- **Perform Experimental Analysis:** The most reliable approach is to run the suite of NMR experiments described in the protocol section on a pure sample of the compound.
- **Utilize Prediction Software:** Use NMR prediction software to generate estimated chemical shifts for theoretical comparison.

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References

1. 2-Bromobutanenitrile | C₄H₆BrN [chemspider.com]
2. D₂ NMR [chem.ch.huji.ac.il]
3. NMR Molecular Replacement Provides New Insights into ... [pmc.ncbi.nlm.nih.gov]

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